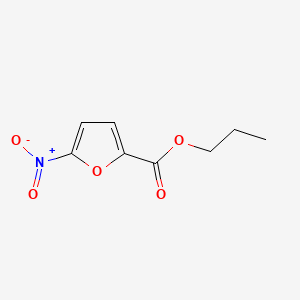
2-Furancarboxylic acid, 5-nitro-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Propyl-5-nitro-2-furoate: is an organic compound with the molecular formula C8H9NO5 It is characterized by the presence of a furan ring substituted with a nitro group and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-5-nitro-2-furoate typically involves the esterification of 5-nitro-2-furoic acid with n-propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of n-Propyl-5-nitro-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-Propyl-5-nitro-2-furoate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in n-Propyl-5-nitro-2-furoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions. For example, hydrolysis of the ester group can be achieved using aqueous sodium hydroxide to yield 5-nitro-2-furoic acid and n-propanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Aqueous sodium hydroxide, acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the furan ring.
Reduction: 5-amino-2-furoic acid derivatives.
Substitution: 5-nitro-2-furoic acid and n-propanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Propyl-5-nitro-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of n-Propyl-5-nitro-2-furoate and its derivatives is ongoing
Industry: In the industrial sector, n-Propyl-5-nitro-2-furoate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other chemical manufacturing processes.
Wirkmechanismus
The mechanism by which n-Propyl-5-nitro-2-furoate exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets or other chemical species.
Molecular Targets and Pathways:
Nitro Group: Can be reduced to form amino derivatives, which may interact with enzymes or receptors.
Ester Group: Hydrolysis can release n-propanol and 5-nitro-2-furoic acid, which may have biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Nitro-2-furoic acid: Similar structure but lacks the ester group.
n-Propyl-2-furoate: Similar ester group but lacks the nitro group.
5-Nitro-2-furyl methyl ketone: Contains a nitro group and furan ring but has a ketone instead of an ester.
Uniqueness: n-Propyl-5-nitro-2-furoate is unique due to the combination of its nitro and ester functional groups attached to a furan ring
Eigenschaften
CAS-Nummer |
20001-36-9 |
|---|---|
Molekularformel |
C8H9NO5 |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
propyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-2-5-13-8(10)6-3-4-7(14-6)9(11)12/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
KDWMOTCARFFLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



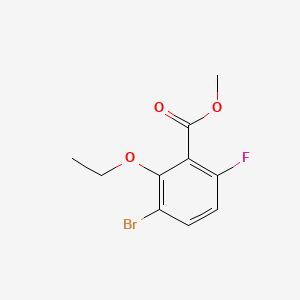
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
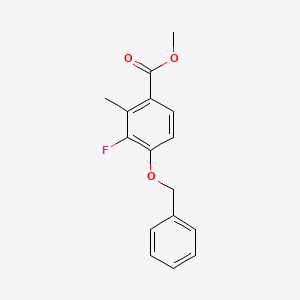

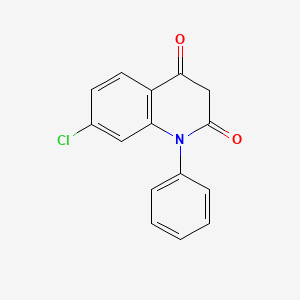
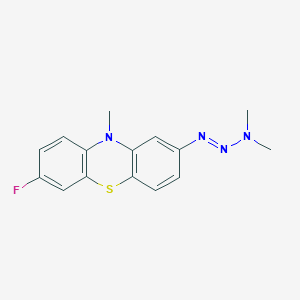


![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)

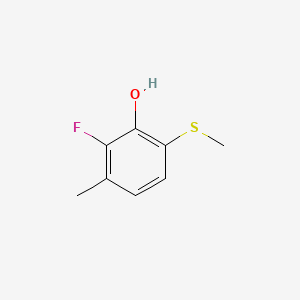
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
